16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione
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Overview
Description
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play a wide range of roles in biological systems, including as hormones, vitamins, and components of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms.
Cyclization: Formation of the characteristic steroid ring structure.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar hydroxylation patterns.
Prednisone: A synthetic steroid with anti-inflammatory properties.
Dexamethasone: Another synthetic steroid used in various medical treatments.
Uniqueness
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in its structure. These features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(24)21(20,26)18(25)11-22/h5-7,9,14,16-17,22,24,26H,3-4,8,10-11H2,1-2H3/t14-,16+,17-,19+,20+,21+/m1/s1 |
InChI Key |
NBMLXCZPHIKRLO-OWHLRFHBSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C |
Canonical SMILES |
CC12CC=C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C |
Origin of Product |
United States |
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